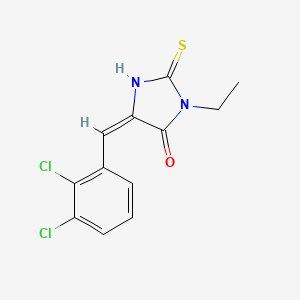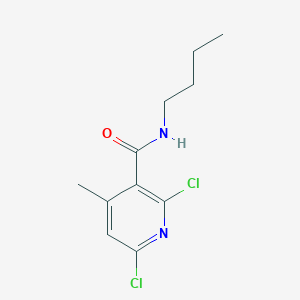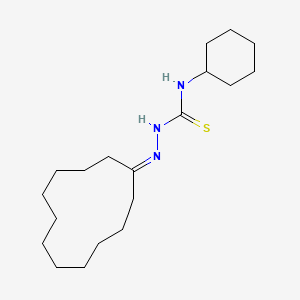
5-(2,3-dichlorobenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone
Vue d'ensemble
Description
5-(2,3-dichlorobenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone, commonly known as DIBI, is a synthetic compound that has been found to possess various biological activities. It is a member of the imidazolidinone family and has been extensively studied for its potential applications in the field of medicine and biology.
Applications De Recherche Scientifique
Antioxidant and Antimicrobial Activities
5-(2,3-Dichlorobenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone, as part of the broader category of 5-acylidene substituted 1,3-thiazolidin-4-one derivatives, has been studied for its potential antioxidant and antimicrobial activities. Research reveals that certain derivatives in this category exhibit better antioxidant properties compared to others, with some compounds showing antimicrobial activities as well. Specifically, compounds with the alkyliden-amide group at the C-5 position of the 1,3-thiazolidine ring demonstrated significant antimicrobial prowess among the synthesized derivatives (Üngören et al., 2015).
Antitumor and Antiviral Activities
Another study explored the utility of 5-ethoxymethylidene-4-thioxo-2-thiazolidinone as a core building block in the synthesis of new thiopyrano[2,3-d]thiazole derivatives relevant for medicinal chemistry. Among the synthesized series, certain compounds were identified with high antitumor and moderate antiviral activity, showcasing the potential of these derivatives in therapeutic applications (Atamanyuk et al., 2014).
Antibacterial and Antifungal Activities
Research into new 5-imino-4-thioxo-2-imidazolidinone derivatives with various halogenated and alkylated aromatic substituents revealed promising antibacterial and antifungal activities. The synthesis approach involved reactions of N-arylcyanothioformamide derivatives with aryl isocyanates, leading to compounds that exhibited significant activities, with some showing outstanding antimicrobial properties (Ammar et al., 2016).
Cytotoxicity Evaluation
A study on 5-bromo-3-substituted-hydrazono-1H-2-indolinones and 5-bromo-3-[(2-thioxo-3-substituted-4,5-imidazolidinedione-1-yl)imino]-1H-2-indolinones synthesized from the cyclization of 5-bromo-3-(N-substituted-thiosemicarbazono)-1H-2-indolinones with ethyl 2-bromopropionate and oxalyl chloride, respectively, evaluated the cytotoxicity of these compounds. The findings indicated marked effects on breast cancer, non-small cell lung cancer, and ovarian cancer cell lines, highlighting their potential as anticancer agents (Karalı et al., 2002).
Anti-inflammatory and Analgesic Activities
Derivatives of 5-thioxoimidazolidine-2-one have been synthesized and tested for their anti-inflammatory and analgesic activities. The study showcased that most synthesized compounds exhibited significant anti-inflammatory activity, with COX inhibition assays indicating their potential as effective anti-inflammatory agents. This research emphasizes the therapeutic value of these compounds in treating inflammation-related conditions (El-Sharief et al., 2019).
Propriétés
IUPAC Name |
(5E)-5-[(2,3-dichlorophenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2OS/c1-2-16-11(17)9(15-12(16)18)6-7-4-3-5-8(13)10(7)14/h3-6H,2H2,1H3,(H,15,18)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNFRYLWSXCZQV-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C(=CC=C2)Cl)Cl)NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=C(C(=CC=C2)Cl)Cl)/NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-methoxyphenyl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4622687.png)
![2-{[(3,4-dimethylphenyl)acetyl]amino}-N-isopropylbenzamide](/img/structure/B4622703.png)
![N,N-dibenzyl-6-cyclopropyl-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4622709.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4622712.png)
![4-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B4622717.png)
![1-{4-[(4-fluorobenzyl)(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxamide](/img/structure/B4622731.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4622739.png)
![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4622742.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4622765.png)


![5-{4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}-5-oxopentanoic acid](/img/structure/B4622787.png)

![2-(4-biphenylyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4622794.png)
